molecular formula C10H8BrNO2 B1604460 Methyl 3-(bromomethyl)-4-cyanobenzoate CAS No. 908562-25-4

Methyl 3-(bromomethyl)-4-cyanobenzoate

Cat. No. B1604460
CAS RN: 908562-25-4
M. Wt: 254.08 g/mol
InChI Key: YFQVXOFHILWYNN-UHFFFAOYSA-N
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Description

“Methyl 3-(bromomethyl)-4-cyanobenzoate” is a chemical compound with the empirical formula C9H9BrO2 . It is a solid substance and is used in laboratory chemicals .


Molecular Structure Analysis

The molecular weight of “Methyl 3-(bromomethyl)-4-cyanobenzoate” is 229.07 . The SMILES string representation of the molecule is COC(=O)c1cccc(CBr)c1 . This provides a linear representation of the molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)-4-cyanobenzoate” is a solid substance . It has a melting point of 43.0 to 47.0 °C . It is soluble in methanol .

Scientific Research Applications

Organic Synthesis

Methyl 3-(bromomethyl)-4-cyanobenzoate: is primarily used in organic synthesis as a reagent to introduce the bromomethyl and cyanobenzoate moieties into other chemical structures . Its reactivity allows for the construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Allylation Reactions

This compound has been utilized in the allylation of ketones, which is a fundamental step in the synthesis of bioactive unsaturated lactones . These lactones are significant due to their potential applications in medicine, such as in the development of new therapeutic agents.

Heterocyclic Compound Synthesis

The bromomethyl group in Methyl 3-(bromomethyl)-4-cyanobenzoate can participate in reactions to form heterocyclic compounds . These compounds are the backbone of many drugs and are essential for the pharmaceutical industry.

Modification of Benzo[f]coumarin Derivatives

Researchers have modified benzo[f]coumarin derivatives using this compound to create new molecules with potential antioxidant properties . This modification is crucial for discovering compounds with enhanced biological activities.

Pharmaceutical Intermediates

Due to its functional groups, Methyl 3-(bromomethyl)-4-cyanobenzoate serves as an intermediate in the synthesis of various pharmaceutical compounds . It is particularly valuable in the construction of molecules with anti-inflammatory and analgesic properties.

Agrochemical Manufacturing

In the agrochemical industry, this compound is used to synthesize intermediates that lead to the production of herbicides and pesticides . Its role is critical in developing new formulations that are more effective and environmentally friendly.

Material Science

The cyanobenzoate group of Methyl 3-(bromomethyl)-4-cyanobenzoate can be used to modify polymers, thereby altering their physical properties for specific applications in material science .

Photoreactive Studies

Methyl 3-(bromomethyl)-4-cyanobenzoate: can be used in photoreactive studies due to its light-sensitive nature . It can act as a photo-initiator or a component in photoresist materials used in microlithography processes.

Safety and Hazards

“Methyl 3-(bromomethyl)-4-cyanobenzoate” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-(bromomethyl)-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(6-12)9(4-7)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVXOFHILWYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649948
Record name Methyl 3-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-4-cyanobenzoate

CAS RN

908562-25-4
Record name Methyl 3-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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